molecular formula C14H11BrN2O2S2 B2847594 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide CAS No. 1396574-08-5

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide

Cat. No. B2847594
CAS RN: 1396574-08-5
M. Wt: 383.28
InChI Key: ICBMQYMTCNJHLB-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a carboxamide group, a furan ring, a thiazole ring, and a thiophene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound is likely to be planar or nearly planar. The bromine atom and the carboxamide group would likely be the most reactive parts of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could be involved in substitution reactions, while the carboxamide group could participate in condensation reactions. The furan, thiazole, and thiophene rings could also undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a carboxamide group could make the compound polar and potentially soluble in water. The compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds with furan-2-carboxamide frameworks are synthesized through multi-step reactions, involving bromination, Suzuki coupling, and other synthetic strategies to yield intermediates and final products with potential biological activities (Ismail et al., 2004). These synthetic routes allow for the introduction of various substituents, enhancing the compound's reactivity and potential for further chemical modifications (Aleksandrov et al., 2017).

Potential Biological Activities

The structural motifs present in such compounds have been explored for their antimicrobial and antiprotozoal properties. For instance, related furan-2-carboxamide derivatives demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Siddiqa et al., 2022). Additionally, derivatives with similar structural features have shown promising antiviral activity against H5N1 avian influenza virus, offering insights into their potential application in antiviral research (Flefel et al., 2012).

Mechanistic Insights and Structural Studies

Structural and mechanistic studies on similar compounds, such as X-ray diffraction analysis, provide detailed insights into their molecular conformation and potential interaction sites for biological activity. These studies are crucial for understanding the structure-activity relationship, aiding in the rational design of new compounds with enhanced efficacy (Anuradha et al., 2014).

Future Directions

Compounds with similar structures have been studied for their potential applications in various fields, including medicinal chemistry and material science. Therefore, this compound could be of interest for future research in these areas .

properties

IUPAC Name

5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-8-11(21-14(17-8)10-3-2-6-20-10)7-16-13(18)9-4-5-12(15)19-9/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBMQYMTCNJHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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